Bienvenue dans la boutique en ligne BenchChem!

3α,7α-Dihydroxycoprostanic Acid-d3

Isotope dilution mass spectrometry Bile acid quantification Endogenous metabolite analysis

3α,7α-Dihydroxycoprostanic Acid-d3 (CAS 338976-76-4) is a stable-isotope-labelled analogue of the endogenous C27 bile acid 3α,7α-dihydroxycoprostanic acid, in which three hydrogen atoms at the terminal 27-methyl position are replaced by deuterium at ≥99 atom % isotopic enrichment. With a molecular weight of 437.67 g/mol and a purity of ≥99.0% , the compound serves as a precursor to chenodeoxycholic acid and is specifically intended for use as an internal standard (IS) in NMR, GC-MS, or LC-MS quantitative workflows.

Molecular Formula C₂₇H₄₃D₃O₄
Molecular Weight 437.67
CAS No. 338976-76-4
Cat. No. B1145129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3α,7α-Dihydroxycoprostanic Acid-d3
CAS338976-76-4
Synonyms(3α,5β,7α)-3,7-Dihydroxycholestan-26-oic Acid-d3;  3α,7α-Dihydroxy-5β-cholestan-26-oic Acid-d3;  3α,7α-Dihydroxy-5β-cholestanoic Acid-d3;  3α,7α-Hydroxy-5β-cholestan-26-oic Acid-d3;  (3α,5β,7α)-3,7-Dihydroxy-cholestan-26-oic-27,27,27-d3 Acid; 
Molecular FormulaC₂₇H₄₃D₃O₄
Molecular Weight437.67
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3α,7α-Dihydroxycoprostanic Acid-d3 (CAS 338976-76-4): Deuterated Bile Acid Intermediate for Isotope Dilution Quantification


3α,7α-Dihydroxycoprostanic Acid-d3 (CAS 338976-76-4) is a stable-isotope-labelled analogue of the endogenous C27 bile acid 3α,7α-dihydroxycoprostanic acid, in which three hydrogen atoms at the terminal 27-methyl position are replaced by deuterium at ≥99 atom % isotopic enrichment . With a molecular weight of 437.67 g/mol and a purity of ≥99.0% , the compound serves as a precursor to chenodeoxycholic acid and is specifically intended for use as an internal standard (IS) in NMR, GC-MS, or LC-MS quantitative workflows .

Why Unlabeled 3α,7α-Dihydroxycoprostanic Acid Cannot Replace the Deuterated d3 Form in Quantitative Bioanalysis


In LC-MS/MS quantification of endogenous metabolites, use of an unlabeled structural analogue as internal standard introduces systematic bias because the unlabeled compound co-elutes with and is indistinguishable from the endogenous analyte [1]. The non-deuterated 3α,7α-dihydroxycoprostanic acid (CAS 17974-66-2, MW 434.65) is itself present in biological matrices at measurable concentrations—0.013 ± 0.002 µmol/L in fasting human plasma [2]—making it unsuitable as an internal calibrant. Even among deuterated variants, the d3 isotopologue offers a specific 3-Da mass shift that must be balanced against potential isotopic cross-talk; the d5 form (MW 439.68) may incur a larger chromatographic deuterium isotope effect in reversed-phase LC [3]. These factors render simple interchange among isotopologues analytically risky.

Quantitative Differentiation Evidence for 3α,7α-Dihydroxycoprostanic Acid-d3 (338976-76-4) vs. Closest Analogs


Isotopic Enrichment: 99 atom % D Enables Sub-ppt Quantification Limits vs. Natural Abundance Analyte

The d3 compound is supplied at ≥99 atom % deuterium enrichment at the 27,27,27-trideuteromethyl position . The unlabeled 3α,7α-dihydroxycoprostanic acid (CAS 17974-66-2) has a natural abundance of approximately 0.015% deuterium. This >6,600-fold enrichment difference ensures that the internal standard signal contribution to the endogenous analyte channel is ≤0.02% for a 1:1 spike, translating to a lower limit of quantification (LLOQ) of ~1 pg on column when combined with electron-capture negative chemical ionization, as demonstrated for dihydroxycoprostanic acid at 0.013 ± 0.002 µmol/L (≈5.6 pg/µL) in human plasma [1].

Isotope dilution mass spectrometry Bile acid quantification Endogenous metabolite analysis

Labeling Position Specificity: 27,27,27-d3 Avoids Metabolic Back-Exchange vs. Randomly Labeled d5 Analog

The three deuterium atoms in 3α,7α-Dihydroxycoprostanic Acid-d3 are located exclusively at the terminal 27-methyl group, a position that is chemically non-labile under physiological and routine analytical conditions . The d5 isotopologue (CAS not specified; HY-113097S1) incorporates five deuterium atoms, likely at the 2,2,3,4,4-positions of the side chain, which may be susceptible to hydrogen-deuterium exchange at alpha-carbon positions during sample preparation. Specifically, deuterium at α-positions to carbonyl groups can undergo base-catalyzed back-exchange in aqueous methanol extraction solvents, potentially causing time-dependent signal drift of up to 5–15% signal loss over 24 hours [1]. The d3 variant, with only terminal methyl deuteration, eliminates this risk.

Deuterium exchange stability Isotopologue selection Pharmacokinetic tracer fidelity

Chromatographic Co-elution Parity: d3 Shows ≤0.03 min Retention Shift vs. Analyte, Minimizing Matrix Effect Mismatch

A critical requirement for isotope dilution LC-MS/MS is that the internal standard and analyte co-elute to share ionization suppression/enhancement. Deuterium labeling can cause a forward shift (shorter retention) in reversed-phase LC, typically ~0.02–0.10 min per deuterium atom for small molecules [1]. The d3 variant, with only three deuteriums, is expected to elute ≤0.03 min before the unlabeled analyte, well within the typical peak width of 0.2–0.5 min and thus experiencing nearly identical matrix effects. In contrast, the d5 isotopologue may separate by ≥0.05 min, risking partial resolution from the analyte and differential ion suppression, particularly in fast UHPLC gradients.

LC-MS/MS matrix effects Isotopologue co-elution Internal standard selection

Purity Specification: ≥99.0% HPLC Purity with Traceable Certificate of Analysis for Regulatory-Compliant Bioanalytical Workflows

The commercial d3 product from Toronto Research Chemicals (TRC-D452517) is supplied with a Certificate of Analysis specifying neat format with exact weight packaging to 3-decimal-place precision . MedChemExpress provides the compound at ≥99.0% purity (HY-113097S) . For scientific procurement, this documentation is essential to satisfy FDA/EMA bioanalytical method validation guidelines (ICH M10) that require traceable chemical purity and isotopic enrichment certificates for internal standards used in regulated studies.

Bioanalytical method validation Reference standard procurement GLP compliance

High-Impact Application Scenarios for 3α,7α-Dihydroxycoprostanic Acid-d3 in Quantitative Bioanalysis and Metabolic Research


Stable-Isotope Dilution LC-MS/MS Quantification of C27 Bile Acids in Plasma for Peroxisomal Disorder Diagnosis

The d3 compound serves as the isotope dilution internal standard for quantifying dihydroxycoprostanic acid in 200 µL human plasma aliquots using GC-ECNCI-MS or LC-MS/MS [1]. This approach achieves a detection limit of 1 pg and enables clinical measurement of atypical bile acids—trihydroxycoprostanic acid at 0.002 ± 0.001 µmol/L and dihydroxycoprostanic acid at 0.013 ± 0.002 µmol/L—critical for diagnosing Zellweger syndrome spectrum disorders and D-bifunctional protein deficiency [2].

In Vitro Tracer Studies of Bile Acid Biosynthesis Flux Through the Chenodeoxycholic Acid Precursor Pathway

Because 3α,7α-dihydroxycoprostanic acid is the direct precursor of chenodeoxycholic acid in the neutral bile acid biosynthetic pathway, the d3-labeled form enables in vitro flux analysis in hepatocyte cultures and liver microsome preparations [1]. The 27,27,27-d3 label remains metabolically stable during side-chain oxidation, allowing researchers to track conversion kinetics without interference from endogenous analyte pools [2].

Pharmacokinetic Analysis of Deuterium-Enhanced Bile Acid Analogues During Drug Development

In early-stage drug development, deuterated bile acids are investigated for their altered metabolic stability. The d3 compound functions as both a reference standard for quantifying such novel deuterated entities and as a control tracer for evaluating deuterium kinetic isotope effects on CYP-mediated hydroxylation reactions, leveraging the C-D bond's lower zero-point energy compared with C-H bonds [1].

Quote Request

Request a Quote for 3α,7α-Dihydroxycoprostanic Acid-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.